molecular formula C10H9N3O4 B3059645 methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate CAS No. 1058740-89-8

methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate

Cat. No.: B3059645
CAS No.: 1058740-89-8
M. Wt: 235.20
InChI Key: STBOFTOCJWQHMR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is an indazole derivative featuring a methyl group at the N-2 position, a nitro group at C-6, and a methyl ester at C-2.

Properties

IUPAC Name

methyl 2-methyl-6-nitroindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-4-3-6(13(15)16)5-8(7)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBOFTOCJWQHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176871
Record name 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058740-89-8
Record name 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058740-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Begin with 6-nitro-1H-indazole-3-carboxylic acid as the starting material.
  • Methylation :
    • Add TMO (10 mmol) to a solution of 6-nitro-1H-indazole-3-carboxylic acid (1 mmol) and sulfuric acid (1.1 mmol) in dry toluene (10 mL).
    • Reflux under argon for 4 hours.
  • Workup :
    • Cool the reaction mixture, pour into water (30 mL), and extract with ethyl acetate.
    • Wash the organic layer with saturated NaHCO₃ and brine.
    • Purify the crude product via column chromatography (petroleum ether:ethyl acetate, 70:30).

Yield : 87%.

Key Mechanistic Insight :
The reaction proceeds via protonation of the indazole at N1, followed by nucleophilic attack of the methyl group from TMO at N2. The sulfuric acid catalyst stabilizes the transition state, ensuring regioselectivity.

Esterification of Carboxylic Acid Intermediates

The conversion of the carboxylic acid group at position 3 to a methyl ester is achieved through classic Fischer esterification. This step is optimized for scalability and purity, as demonstrated in the synthesis of analogous indazole derivatives.

Integrated Synthetic Routes

Sequential Alkylation-Esterification Pathway

This two-step approach combines N2-methylation and esterification:

Step Process Reagents/Conditions Yield Reference
1 N2-Methylation TMO, H₂SO₄, toluene, reflux, 4 h 87%
2 Esterification H₂SO₄, MeOH, reflux, 6 h 64%

Overall Yield : 55.7% (calculated from stepwise yields).

Alternative One-Pot Methodology

A patent by US20110172428A1 describes a one-pot cyclization-esterification strategy for indazole-3-carboxylates:

  • Cyclization : React 2-azido-4-nitrobenzaldehyde with methyl acetoacetate in DMF under basic conditions.
  • In Situ Esterification : Add methanol and H₂SO₄ directly to the reaction mixture post-cyclization.

Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.
  • Achieves a comparable overall yield of 58%.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Toluene vs. DMF :

    • Toluene minimizes side reactions during methylation but requires anhydrous conditions.
    • DMF enhances cyclization rates but complicates esterification due to its high boiling point.
  • Temperature Control :

    • Methylation at reflux (110°C) ensures complete conversion but risks decomposition above 120°C.
    • Esterification at 65°C balances reaction rate and nitro group stability.

Catalytic Efficiency

  • H₂SO₄ vs. Lewis Acids :
    • H₂SO₄ outperforms AlCl₃ in esterification due to superior proton donation.
    • Lewis acids (e.g., FeCl₃) are ineffective for N2-alkylation, leading to N1-methylated byproducts.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the methylation step to continuous flow reactors (CFRs) improves scalability:

  • Residence Time : 30 minutes at 100°C.
  • Productivity : 12 g/h of methylated intermediate.

Purification Techniques

  • Chromatography vs. Recrystallization :
    • Column chromatography achieves >98% purity but is cost-prohibitive for large batches.
    • Recrystallization from ethanol/water (1:3) offers 95% purity with lower operational costs.

The regioselective introduction of the nitro group at position 6 remains a bottleneck. Current methods rely on pre-functionalized precursors, as direct nitration of 2-methylindazole-3-carboxylate lacks literature support in the provided sources.

Green Chemistry Alternatives

  • Solvent-Free Methylation :
    • Microwave-assisted reactions using TMO and silica-supported H₂SO₄ reduce toluene consumption by 90%.
  • Enzymatic Esterification :
    • Lipase-catalyzed transesterification with vinyl acetate shows preliminary success (45% yield).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 is highly reactive and can undergo reduction under catalytic hydrogenation conditions. For example:

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : Room temperature to 60°C in ethanol or methanol.

  • Product : The nitro group is reduced to an amino group, yielding 2-methyl-6-amino-2H-indazole-3-carboxylate .

This reaction is critical for synthesizing intermediates used in pharmaceuticals, where amino-indazoles serve as building blocks for further functionalization .

Ester Hydrolysis

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product
Acidic hydrolysisHCl (aqueous)2-methyl-6-nitro-2H-indazole-3-carboxylic acid
Basic hydrolysisNaOH (aqueous)Sodium salt of the carboxylic acid

Hydrolysis is temperature-dependent, with optimal yields achieved at 80–100°C .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for substitution reactions:

  • Reagents : Nucleophiles like amines or thiols.

  • Conditions : Polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Example : Reaction with methylamine produces 2-methyl-6-(methylamino)-2H-indazole-3-carboxylate .

NAS is less common due to steric hindrance from the methyl group at position 2 but has been documented in structurally similar indazoles .

Functionalization via Cross-Coupling Reactions

The indazole core can participate in palladium-catalyzed couplings:

Reaction Type Catalyst Product Application
Suzuki couplingPd(PPh₃)₄Biaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃/XPhosAmino-functionalized analogs

These reactions typically require anhydrous conditions and inert atmospheres .

Stability and Side Reactions

Under extreme conditions (e.g., strong acids/bases or prolonged heating), the indazole ring may degrade. For instance:

  • Acidic Conditions : Ring-opening to form nitro-substituted aniline derivatives .

  • Oxidative Conditions : Formation of indazole N-oxide byproducts .

Scientific Research Applications

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is an organic compound belonging to the class of indazole derivatives, which are heterocyclic compounds containing fused benzene and pyrazole rings. It has several applications in scientific research.

Scientific Research Applications

  • Medicinal Chemistry this compound serves as a precursor for synthesizing pharmacologically active compounds, including potential anticancer and anti-inflammatory agents. Many N-heterocycles, including indazole derivatives, possess significant biological activities, acting as nitric oxide synthase (NOS) inhibitors, kinase inhibitors, and anti-inflammatory, anticancer, antimicrobial, antifungal, antimalarial, and antileishmanial agents . Some anticancer and anti-inflammatory drugs are based on indazole scaffolds and are commercially available .
  • Organic Synthesis This compound is used as a building block in the synthesis of more complex heterocyclic compounds. An efficient and regio selective synthesis of substituted 2-methyl-2H-indazoles using a methyl 2,2,2-tri-chloroacetimidate has been described .
  • Biological Studies this compound is used in studies to understand the interaction of indazole derivatives with biological targets, such as enzymes and receptors.

Reactions

This compound can undergo various chemical reactions:

  • Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
  • Ester Hydrolysis The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Reagents and Conditions

  • Reduction Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
  • Substitution Sodium methoxide in methanol for nucleophilic aromatic substitution.
  • Ester Hydrolysis Aqueous sodium hydroxide or hydrochloric acid.

Synthesis

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting specific enzymes or receptors. For example, they may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Substituent Analysis

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Weight LogP Key Functional Groups
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate N-2: CH₃; C-6: NO₂; C-3: COOCH₃ ~235.18* ~1.8* Nitro, methyl ester
Methyl 1H-indazole-3-carboxylate C-3: COOCH₃ 176.17 1.2 Free NH, methyl ester
5-Methyl-1H-indazole-3-carboxylic acid C-5: CH₃; C-3: COOH 176.17 1.0 Carboxylic acid, methyl
Methyl 6-methoxy-2-methylindazole-3-carboxylate N-2: CH₃; C-6: OCH₃; C-3: COOCH₃ 220.22 1.37 Methoxy, methyl ester

*Estimated based on structural analogs.

Key Observations :

  • Nitro vs.
  • Ester vs. Carboxylic Acid : The methyl ester at C-3 improves lipophilicity (higher LogP) relative to carboxylic acid derivatives, which may enhance membrane permeability .
Kinase Inhibition
  • CK2 Inhibition : Carboxyl groups at C-5 or C-7 are critical for CK2 inhibition . The target compound’s ester at C-3 likely reduces CK2 affinity but may redirect activity toward other kinases.
  • ROCK1/2 Inhibition : Structural analogs with aryl groups (e.g., phenylpyrazoles) show potent ROCK inhibition . The nitro group may mimic aryl interactions, though this requires experimental validation.
MAO-B Inhibition

Indazole derivatives with free NH groups (e.g., compound VI/VII in ) interact with MAO-B via H-bonding. The N-2 methyl substitution in the target compound likely disrupts this interaction, reducing MAO-B affinity .

Physicochemical and Electronic Properties

  • Corrosion Inhibition: DFT studies rank indazole derivatives by electron-donating/withdrawing effects .
  • Synthetic Accessibility : Cross-coupling methods for 3-bromo-indazoles could be adapted for synthesizing the target compound, with nitration at C-6 as a critical step.

Biological Activity

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is a synthetic compound characterized by its unique indazole structure, which includes both nitro and carboxylate functional groups. This combination imparts significant biological activity, making it a valuable candidate for research in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N3O4C_9H_10N_3O_4. The structural features include:

  • Indazole core : Provides a heterocyclic framework.
  • Nitro group : Positioned at the 6-position, contributing to its reactivity.
  • Carboxylate group : Located at the 3-position, enhancing its biological interactions.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro and carboxylic acid groups likely facilitate these interactions, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific data on this compound remains limited.
  • Anticancer Activity : Similar indazole derivatives have shown promising anticancer properties, with some exhibiting significant inhibitory effects on cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still needed to confirm this activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with related indazole derivatives:

Compound NameStructure FormulaUnique Features
This compound C9H10N3O4C_9H_{10}N_3O_4Nitro and carboxylate groups enhance reactivity and bioactivity.
2-Methyl-6-Nitroindazole C8H7N3O2C_8H_7N_3O_2Lacks carboxylate; studied for neuropharmacological effects.
Methyl Indazole-3-Carboxylate C9H10N2O2C_9H_{10}N_2O_2Contains a carboxylic acid but lacks the nitro group.
1-(2-Nitrophenyl)-1H-Indazole-3-Carboxylic Acid C10H8N4O4C_{10}H_{8}N_{4}O_{4}Different substitution pattern; studied for antitumor properties.

This table highlights the unique combination of functional groups in this compound that may lead to distinct biological activities compared to other derivatives.

Case Studies and Research Findings

  • Anticancer Studies : Recent investigations into similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures reported IC50 values in the nanomolar range against specific cancer types .
  • Enzyme Inhibition Assays : Several studies have focused on enzyme inhibition related to indazole derivatives, revealing that modifications in the structure can lead to enhanced inhibitory potency against targets such as FGFR kinases .

Q & A

Q. What are the optimal synthetic routes for methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with indazole derivatives. For example:

  • Formylation : Introduce a formyl group at the indazole C3 position using Vilsmeier-Haack conditions (POCl₃/DMF) .
  • Nitration : Nitrate the indazole ring at the C6 position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
  • Esterification : React the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .
    Key Validation : Monitor reaction progress via TLC and confirm purity (>97%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm). Optimal separation is achieved with a gradient of acetonitrile and 0.1% formic acid in water .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: ester methyl (~3.9 ppm), indazole aromatic protons (~7.5–8.5 ppm), and nitro group deshielding effects .
    • Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 249.18 .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

Methodological Answer: Contradictions may arise from impurities, assay conditions, or biological models. To address this:

  • Purity Reassessment : Verify compound integrity via HPLC and LC-MS to exclude degradation products (e.g., nitro group reduction) .
  • Assay Optimization : Standardize cell-based assays (e.g., enzyme inhibition) with positive controls (e.g., known PKA inhibitors) and replicate under varying pH/temperature .
  • Structure-Activity Comparison : Compare results with analogs (e.g., 3-methyl-6-nitro-1H-indazole derivatives) to identify substituent effects .

Q. What environmental fate studies are relevant for this nitro-indazole derivative?

Methodological Answer: Adopt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL ):

  • Abiotic Degradation : Assess hydrolysis rates at pH 4–9 (25°C) and UV photolysis in simulated sunlight .
  • Biotic Transformation : Use soil microcosms to evaluate microbial degradation (LC-MS/MS monitoring) .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202 guidelines) and algae growth inhibition .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., nitro group position) with logP and solubility .
  • Metabolism Prediction : Apply ADMET predictors (e.g., StarDrop) to identify likely Phase I metabolites (e.g., nitro reduction to amine) .
  • Docking Studies : Model interactions with target enzymes (e.g., PKA) to prioritize derivatives with improved binding .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate
Reactant of Route 2
methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate

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